3,4-Bis[(4-methylphenyl)sulfonyl]-1,2,5-oxadiazole 2-oxide
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Overview
Description
3,4-Bis[(4-methylphenyl)sulfonyl]-1,2,5-oxadiazole 2-oxide is a chemical compound with the molecular formula C14H10N2O6S2 and a molecular weight of 366.37 g/mol It is known for its unique structure, which includes an oxadiazole ring substituted with sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[(4-methylphenyl)sulfonyl]-1,2,5-oxadiazole 2-oxide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3,4-diamino-1,2,5-oxadiazole in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions, often at room temperature, to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis[(4-methylphenyl)sulfonyl]-1,2,5-oxadiazole 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide derivatives.
Scientific Research Applications
3,4-Bis[(4-methylphenyl)sulfonyl]-1,2,5-oxadiazole 2-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3,4-Bis[(4-methylphenyl)sulfonyl]-1,2,5-oxadiazole 2-oxide involves its interaction with specific molecular targets and pathways. The sulfonyl groups are known to participate in various biochemical reactions, potentially inhibiting enzymes or interacting with cellular components. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interfere with cellular processes by binding to proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide: Similar structure but lacks the methyl groups on the phenyl rings.
3,4-Bis(benzenesulfonyl)-2-oxido-1,2,5-oxadiazol-2-ium: Another related compound with slight structural variations.
Uniqueness
3,4-Bis[(4-methylphenyl)sulfonyl]-1,2,5-oxadiazole 2-oxide is unique due to the presence of the 4-methylphenyl groups, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C16H14N2O6S2 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
3,4-bis-(4-methylphenyl)sulfonyl-2-oxido-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C16H14N2O6S2/c1-11-3-7-13(8-4-11)25(20,21)15-16(18(19)24-17-15)26(22,23)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
IFNLFJASBDXSKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NO[N+](=C2S(=O)(=O)C3=CC=C(C=C3)C)[O-] |
Origin of Product |
United States |
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